molecular formula C11H8N2O B12078669 [2,3'-Bipyridine]-6-carbaldehyde

[2,3'-Bipyridine]-6-carbaldehyde

Cat. No.: B12078669
M. Wt: 184.19 g/mol
InChI Key: CEHKAOKQYZDHMP-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-6-carbaldehyde is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of an aldehyde group at the 6-position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-6-carbaldehyde typically involves the functionalization of bipyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2,3’-bipyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired yield.

Industrial Production Methods

Industrial production of [2,3’-Bipyridine]-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-6-carbaldehyde largely depends on its ability to coordinate with metal ions. The bipyridine rings act as bidentate ligands, forming stable chelate complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The aldehyde group can also undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

6-pyridin-3-ylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c14-8-10-4-1-5-11(13-10)9-3-2-6-12-7-9/h1-8H

InChI Key

CEHKAOKQYZDHMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CN=CC=C2)C=O

Origin of Product

United States

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